ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
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Overview
Description
Scientific Research Applications
Synthetic Pathways and Chemical Properties
- Ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate has been utilized in the synthesis of isoxazole and pyrazole ortho-dicarboxylic acid esters, demonstrating its potential in generating diverse heterocyclic frameworks with pharmaceutical applications (Vicentini et al., 2000).
- Investigations into phosphine-catalyzed annulations have led to the synthesis of benzothieno[3,2-b]pyran derivatives, showcasing the adaptability of related chemical structures in facilitating complex molecular architectures (Ma, Yu, & Meng, 2018).
Materials Science and Electrochemical Applications
- Novel donor–acceptor type monomers based on ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate have been synthesized, showing promise in electrochemical and electrochromic applications. These compounds exhibit significant optical contrasts and fast switching times, suggesting their utility in smart window technologies and electronic display systems (Hu et al., 2013).
Computational Chemistry and Molecular Design
- A study utilizing density functional theory (DFT) explored the nonlinear optical (NLO) properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives. The findings suggest these compounds are promising candidates for NLO materials, with potential applications in optical switching, telecommunications, and information processing (Kiven et al., 2023).
Crystallography and Molecular Structure
- Crystallographic studies have elucidated the structures of several related compounds, revealing complex hydrogen bonding patterns and supramolecular architectures. These insights contribute to our understanding of molecular interactions and stability, which are critical in the development of new materials and drugs (Portilla et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[[5-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-3-25-15-9-10-16(17(23)11-15)19-18(12-21-22-19)27-14-7-5-13(6-8-14)20(24)26-4-2/h5-12,23H,3-4H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVZYBYJDQFBOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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